molecular formula C27H36N2O5 B226802 1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B226802
M. Wt: 468.6 g/mol
InChI Key: BFCNIOAFVPACKA-WJTDDFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as Fura-2, is a chemical compound that is widely used in scientific research. This compound is a fluorescent dye that is used to measure the concentration of calcium ions in cells. The ability to measure calcium ion concentrations is important in many areas of research, including neuroscience, cell biology, and pharmacology.

Mechanism Of Action

1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a fluorescent dye that binds to calcium ions. When 1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one binds to calcium ions, it undergoes a conformational change, which results in a change in its fluorescence properties. The change in fluorescence properties can be measured using a fluorescence microscope or a spectrofluorometer. The change in fluorescence properties is proportional to the concentration of calcium ions in the cell.

Biochemical And Physiological Effects

1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have minimal effects on cellular function and viability. The compound is not toxic to cells and does not interfere with cellular processes. 1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a useful tool for studying calcium ion dynamics in cells, and its use has led to many important discoveries in the fields of neuroscience, cell biology, and pharmacology.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is its high sensitivity and specificity for calcium ions. The compound has a high binding affinity for calcium ions, which allows for accurate measurement of calcium ion concentrations in cells. Another advantage of 1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is its ease of use. The compound is commercially available and can be easily incorporated into experimental setups. One limitation of 1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is its limited spectral range. The compound has a narrow excitation and emission spectrum, which limits its use in multicolor imaging experiments.

Future Directions

There are many future directions for the use of 1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one in scientific research. One area of research is the development of new fluorescent dyes that can measure other cellular parameters. Another area of research is the development of new imaging techniques that can be used in conjunction with 1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one to provide more detailed information about cellular processes. Additionally, 1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one could be used in combination with other experimental techniques, such as electrophysiology and optogenetics, to provide a more complete understanding of cellular function. Overall, 1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a valuable tool for studying calcium ion dynamics in cells, and its use will continue to lead to important discoveries in the fields of neuroscience, cell biology, and pharmacology.

Synthesis Methods

1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is synthesized from 4-methoxybenzoyl chloride, 3-dibutylamino-1-propylamine, and 2-furancarboxaldehyde. The synthesis involves several steps, including the formation of an intermediate product, which is then reacted with 2-furancarboxaldehyde to form the final product. The synthesis of 1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a well-established method, and the compound is commercially available.

Scientific Research Applications

1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is widely used in scientific research to measure the concentration of calcium ions in cells. Calcium ions play an important role in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. The ability to measure calcium ion concentrations is important in many areas of research, including neuroscience, cell biology, and pharmacology. 1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is used in a variety of experimental setups, including in vitro and in vivo experiments.

properties

Product Name

1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C27H36N2O5

Molecular Weight

468.6 g/mol

IUPAC Name

(4E)-1-[3-(dibutylamino)propyl]-5-(furan-2-yl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H36N2O5/c1-4-6-15-28(16-7-5-2)17-9-18-29-24(22-10-8-19-34-22)23(26(31)27(29)32)25(30)20-11-13-21(33-3)14-12-20/h8,10-14,19,24,30H,4-7,9,15-18H2,1-3H3/b25-23+

InChI Key

BFCNIOAFVPACKA-WJTDDFOZSA-N

Isomeric SMILES

CCCCN(CCCC)CCCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC=CO3

SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=CO3

Canonical SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=CO3

Origin of Product

United States

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